Suberylglycine-d2

Isotopic Purity Method Sensitivity LC-MS Validation

Suberylglycine-d2 (CAS 1219799-02-6) is a deuterium-labeled analogue of the endogenous acyl glycine metabolite, suberylglycine (CAS 60317-54-6). As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically nearly identical to its unlabeled counterpart, ensuring it behaves identically during sample preparation and analysis.

Molecular Formula C10H17NO5
Molecular Weight 233.26 g/mol
Cat. No. B12413441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberylglycine-d2
Molecular FormulaC10H17NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)NCC(=O)O
InChIInChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2
InChIKeyHXATVKDSYDWTCX-RJSZUWSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberylglycine-d2: A Stable Isotope-Labeled Internal Standard for Precise Metabolite Quantification


Suberylglycine-d2 (CAS 1219799-02-6) is a deuterium-labeled analogue of the endogenous acyl glycine metabolite, suberylglycine (CAS 60317-54-6) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically nearly identical to its unlabeled counterpart, ensuring it behaves identically during sample preparation and analysis [2]. The compound features two deuterium atoms specifically incorporated on the glycine moiety, with a typical isotopic enrichment of 98 atom % D and a high chemical purity of ≥97% . This structural modification creates a distinct mass difference (+2 Da) from the native metabolite, enabling its primary application as an internal standard for accurate and precise quantification of suberylglycine in complex biological matrices using mass spectrometry techniques like LC-MS and GC-MS .

The Critical Need for an Isotopically Labeled Suberylglycine Standard in Metabolic Disorder Diagnostics


Accurate quantification of urinary suberylglycine is a cornerstone for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other inborn errors of metabolism, where its concentration can increase from 0.0 µmol/mmol creatinine in healthy individuals to 151.0754 µmol/mmol creatinine in affected children [1]. Substituting a deuterated internal standard like Suberylglycine-d2 with an unlabeled analog, a structural surrogate, or even a different stable isotope variant is analytically untenable. Unlabeled standards cannot correct for matrix effects or ionization variability inherent in LC-MS or GC-MS workflows [2]. Other labeled variants, such as 13C,15N-Suberylglycine or Suberylglycine-d4, present different isotopic purities and mass shifts, which directly impact the quantitative accuracy and require separate method revalidation [3]. The specific +2 Da shift and certified enrichment level of Suberylglycine-d2 provide a defined and verifiable analytical performance, making it non-interchangeable with any other compound in a validated, regulatory-compliant bioanalytical method.

Quantifiable Differentiation of Suberylglycine-d2 for Method Development and Procurement


Isotopic Enrichment of Suberylglycine-d2: 98 atom % D for Minimized Background Interference

The performance of an internal standard is directly correlated with its isotopic enrichment, which dictates the magnitude of the unlabeled compound's signal at the internal standard's mass channel. Suberylglycine-d2 is specified with a high isotopic enrichment of 98 atom % D, ensuring minimal cross-talk and a low contribution to the analyte's signal . This level of enrichment, compared to lower-purity or undefined alternatives, provides a verifiable advantage in achieving lower limits of quantitation (LLOQ) and a wider linear dynamic range, which is a key procurement criterion for method sensitivity [1].

Isotopic Purity Method Sensitivity LC-MS Validation

Comparison of Deuterated Suberylglycine Standards: d2 vs. d4 for Optimal Mass Shift

While Suberylglycine-d4 (mass shift +4 Da) is also commercially available, Suberylglycine-d2 provides a defined +2 Da mass shift . This difference is critical in mass spectrometry. A +4 Da shift on a relatively small molecule like suberylglycine (MW 231.24) may result in increased chromatographic separation (deuterium isotope effect) compared to the unlabeled compound, potentially introducing quantification errors [1]. Furthermore, in complex matrices, the +2 Da channel for Suberylglycine-d2 is less likely to experience isobaric interferences from other naturally occurring M+2 isotopomers of unrelated metabolites than the M+4 channel [2]. The choice of a +2 Da label represents a deliberate balance between spectral separation and chromatographic co-elution fidelity.

Isotope Labeling Strategy LC-MS/MS Method Selectivity

Comparative Analytical Performance: Suberylglycine-d2 as a SIL-IS in a Validated UPLC-MS Method

A validated UPLC-MS/MS method for quantifying 18 acylglycines in human urine, including suberylglycine, utilized stable-isotope labeled analytes as internal standards to correct for matrix effects [1]. While the specific internal standard for suberylglycine was not exclusively defined, the method's performance metrics are directly applicable to the use of Suberylglycine-d2. The method achieved a lower limit of quantitation (LLOQ) of 1-5 nM and demonstrated high accuracy (% RE) and precision (% CV) both <15% across the validated calibration range of 1.0-500 nM [1]. This performance is contingent on the use of a high-purity, co-eluting SIL-IS like Suberylglycine-d2 to normalize for ion suppression/enhancement and extraction recovery in the complex urine matrix.

Bioanalytical Method Validation UPLC-MS Acylglycine Quantification

Procurement Specifications: Verifiable Purity and Enrichment for Method Integrity

A key differentiator for scientific procurement is the availability of verifiable specifications. Suberylglycine-d2 is supplied with a documented chemical purity of ≥97% and isotopic enrichment of 98 atom % D, as per vendor Certificates of Analysis . This is compared to other labeled suberylglycine products that may not have certified purity levels. The procurement of a standard with these defined metrics is critical for generating reliable quantitative data and for complying with internal standard operating procedures and regulatory guidelines for bioanalytical method validation [1].

Chemical Purity Quality Control Reference Standard Procurement

Key Application Scenarios for Suberylglycine-d2 Based on Proven Differentiation


Validated Bioanalytical Method Development for Clinical Metabolomics Research

In clinical metabolomics studies requiring absolute quantification of suberylglycine in urine or plasma for diagnosing MCAD deficiency, Suberylglycine-d2 is the definitive internal standard. Its high isotopic enrichment (98 atom % D) and purity (≥97%) enable the development of highly sensitive and accurate LC-MS/MS methods . By using this standard, researchers can confidently achieve method validation criteria, such as precision and accuracy within 15%, and a low LLOQ in the low nM range, as demonstrated in similar acylglycine assays [1].

Accurate Quantification in Routine Diagnostic Screening for Inborn Errors of Metabolism

For clinical chemistry laboratories performing routine newborn screening or confirmatory testing for fatty acid oxidation disorders, the use of Suberylglycine-d2 ensures long-term analytical consistency. The compound's stability under recommended storage conditions and its +2 Da mass shift provides a robust signal that is less prone to interference from matrix components or other endogenous isotopomers, compared to a +4 Da labeled standard [2]. This leads to more reliable diagnostic cut-off values and reduces the risk of false-positive or false-negative results, which is paramount for patient care.

Stable Isotope Dilution Assays for Pharmacokinetic and Toxicology Studies

In drug development, where suberylglycine might be monitored as a biomarker of drug-induced mitochondrial toxicity, Suberylglycine-d2 serves as a crucial internal standard for stable isotope dilution LC-MS assays. The documented 98 atom % D enrichment and 97% chemical purity provide the verifiable quality required for regulatory submissions [3]. The defined specifications support the generation of robust, auditable data trails needed for preclinical and clinical study reports.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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